3-Methyl-N-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)butanamide 3-Methyl-N-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)butanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13799093
InChI: InChI=1S/C17H26BNO5S/c1-12(2)11-15(20)19-25(21,22)14-9-7-13(8-10-14)18-23-16(3,4)17(5,6)24-18/h7-10,12H,11H2,1-6H3,(H,19,20)
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)NC(=O)CC(C)C
Molecular Formula: C17H26BNO5S
Molecular Weight: 367.3 g/mol

3-Methyl-N-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)butanamide

CAS No.:

Cat. No.: VC13799093

Molecular Formula: C17H26BNO5S

Molecular Weight: 367.3 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-N-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)butanamide -

Specification

Molecular Formula C17H26BNO5S
Molecular Weight 367.3 g/mol
IUPAC Name 3-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylbutanamide
Standard InChI InChI=1S/C17H26BNO5S/c1-12(2)11-15(20)19-25(21,22)14-9-7-13(8-10-14)18-23-16(3,4)17(5,6)24-18/h7-10,12H,11H2,1-6H3,(H,19,20)
Standard InChI Key ZKZGJTRGSVGDOG-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)NC(=O)CC(C)C
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)NC(=O)CC(C)C

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

The compound’s IUPAC name, 3-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylbutanamide, reflects its three primary components:

  • A pinacol boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), which enhances stability and reactivity in cross-coupling reactions.

  • A phenylsulfonyl moiety, providing electrophilic character and facilitating nucleophilic substitution.

  • A 3-methylbutanamide tail, contributing to solubility and steric effects.

The molecular formula is C₁₇H₂₆BNO₅S, with a calculated molecular weight of 367.3 g/mol. The SMILES notation (B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)NC(=O)CC(C)C) and InChIKey (ZKZGJTRGSVGDOG-UHFFFAOYSA-N) further clarify its connectivity.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₇H₂₆BNO₅S
Molecular Weight367.3 g/mol
Purity97%
CAS Number2828439-76-3
PubChem CID163201375

Synthesis and Manufacturing

Industrial Availability

Aaron Chemicals offers the compound at $21.00/100 mg, scaling to $96.00/1 g, with global stock availability . Vulcan Chem similarly lists it under research-grade specifications, emphasizing its role in cross-coupling applications.

Physicochemical Properties

Stability and Reactivity

The pinacol boronic ester group confers moisture sensitivity, necessitating anhydrous storage. The sulfonyl group enhances electrophilicity, making the compound reactive toward nucleophiles like amines or alcohols.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

As a boronic ester, this compound participates in Suzuki-Miyaura reactions, forming biaryl or heteroaryl linkages critical to drug discovery. For example, coupling with aryl halides could yield biphenyl sulfonamides, a scaffold prevalent in COX-2 inhibitors.

Pharmaceutical Intermediate

The sulfonamide group is a hallmark of antimicrobial agents (e.g., sulfa drugs). Functionalization of the boronic ester enables late-stage diversification, streamlining the synthesis of targeted therapeutics.

Table 2: Comparison with Related Boronic Esters

Compound NameMolecular FormulaKey DifferenceApplication
3-Methyl-N-(4-(pinacol boronate)phenyl)butanamideC₁₇H₂₆BNO₃Lacks sulfonyl groupPolymer chemistry
3-Methyl-4-(pinacol boronate)anilineC₁₃H₁₉BNO₂Aniline substituentFluorescent probes

Future Research Directions

  • Expanding Synthetic Utility: Investigating its use in photoinduced cross-couplings or C–H functionalization.

  • Biological Profiling: Assessing antimicrobial or anti-inflammatory activity given the sulfonamide motif.

  • Materials Science: Incorporating into metal-organic frameworks (MOFs) for catalytic applications.

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